2-{[(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-yl](methyl)amino}ethan-1-ol
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Overview
Description
2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol is a complex organic compound with a unique structure that includes a pyrrolidine ring, a chloropyridine moiety, and an ethanolamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.
Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced through a nucleophilic substitution reaction.
Attachment of the Ethanolamine Group: The final step involves the reaction of the intermediate with ethanolamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism of action of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol
- 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}propan-1-ol
Uniqueness
The uniqueness of 2-{(2R,3R)-1-(2-chloropyridine-4-carbonyl)-2-methylpyrrolidin-3-ylamino}ethan-1-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-[(2R,3R)-3-[2-hydroxyethyl(methyl)amino]-2-methylpyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-10-12(17(2)7-8-19)4-6-18(10)14(20)11-3-5-16-13(15)9-11/h3,5,9-10,12,19H,4,6-8H2,1-2H3/t10-,12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMGIUFIIJCHAF-ZYHUDNBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)C2=CC(=NC=C2)Cl)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCN1C(=O)C2=CC(=NC=C2)Cl)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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